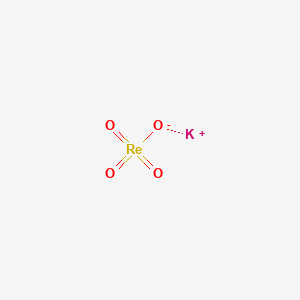

Perrenat(VII) von Kalium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium perrhenate is an inorganic compound with the chemical formula KReO₄. It is a white solid that is sparingly soluble in water and ethanol. This compound is known for its strong oxidizing properties and is used in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Potassium perrhenate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other rhenium compounds and as a catalyst in organic reactions.

Biology: Employed in radiopharmaceuticals for imaging and therapeutic purposes.

Medicine: Utilized in the synthesis of technetium and rhenium organometallic radiopharmaceuticals.

Wirkmechanismus

Target of Action

Potassium perrhenate (KReO4) is an inorganic compound It is known to be a strong oxidizer .

Mode of Action

As an oxidizer, it likely interacts with other substances by accepting electrons, leading to changes in the oxidation state of those substances .

Biochemical Pathways

All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane, which is partially responsible for maintaining the membrane potential .

Pharmacokinetics

It is known that potassium perrhenate is a white solid that is sparingly soluble in water and ethanol . A study on the volatility of sodium, potassium, and cesium perrhenates using thermogravimetry suggests that the volatility of the perrhenates is likely dependent on the composition of salt in which the perrhenates are dissolved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium perrhenate. For example, the volatility of Potassium perrhenate may be influenced by the temperature and the composition of the salt in which it is dissolved . Additionally, the availability of potassium in soils is of prime importance in maintaining the balance between nutrient use efficiency and sustainable agriculture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium perrhenate can be synthesized by the neutralization of potassium hydroxide with perrhenic acid. The reaction is straightforward and involves mixing the two reactants in an aqueous solution, followed by crystallization to obtain the pure compound .

Industrial Production Methods: In industrial settings, potassium perrhenate is often produced as a byproduct of molybdenite roasting. The flue gases from the roasting process are absorbed in a wet trap, and the resulting solution is treated with potassium chloride to precipitate potassium perrhenate. This method allows for the efficient recovery of rhenium from molybdenite ores .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium perrhenate undergoes various chemical reactions, including:

Oxidation: As a strong oxidizer, it can oxidize a wide range of organic and inorganic compounds.

Reduction: It can be reduced to rhenium metal or other lower oxidation state rhenium compounds using reducing agents like hydrogen or carbon monoxide.

Substitution: Potassium perrhenate can react with other metal salts to form different perrhenate compounds.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve organic substrates and are carried out in aqueous or organic solvents.

Reduction Reactions: Often conducted at high temperatures in the presence of hydrogen gas.

Substitution Reactions: Usually performed in aqueous solutions with metal salts.

Major Products:

Oxidation: Various oxidized organic and inorganic products.

Reduction: Rhenium metal or lower oxidation state rhenium compounds.

Substitution: Different metal perrhenates.

Vergleich Mit ähnlichen Verbindungen

- Ammonium perrhenate (NH₄ReO₄)

- Sodium perrhenate (NaReO₄)

- Lithium perrhenate (LiReO₄)

Comparison: Potassium perrhenate is unique due to its specific solubility properties and its use in certain industrial applications. Compared to ammonium perrhenate, it is less soluble in water, which can be advantageous in certain processes. Sodium and lithium perrhenates have different solubility and reactivity profiles, making them suitable for different applications .

Eigenschaften

IUPAC Name |

potassium;oxido(trioxo)rhenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.4O.Re/q+1;;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKRWIFGDGKWLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO4Re |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] |

Source

|

| Record name | Potassium perrhenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10466-65-6 |

Source

|

| Record name | Potassium perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)